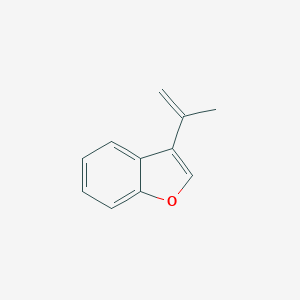

Benzofuran, 3-(1-methylethenyl)-

Description

Significance of the Benzofuran (B130515) Scaffold in Advanced Chemical Research

The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netresearchgate.netrsc.orgorganicreactions.org Its prevalence in a vast number of natural products and synthetic compounds with significant biological activities underscores its importance. libretexts.orgyoutube.com Benzofuran derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant activities. researchgate.netrsc.orgorganicreactions.orglibretexts.org This has led to the development of numerous benzofuran-containing drugs. rsc.orgnih.gov The rigid, planar structure of the benzofuran nucleus provides a versatile template for the design of molecules that can interact with various biological targets. researchgate.net Furthermore, the electronic properties of the benzofuran system make it a valuable component in the development of organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Overview of Isoprenylated Benzofuran Derivatives and their Chemical Importance

Isoprenylated benzofuran derivatives are a notable subclass of benzofurans where an isoprene (B109036) unit is attached to the core scaffold. This isopropenyl group, a five-carbon branched-chain unsaturated hydrocarbon unit, is a common building block in nature. The introduction of an isopropenyl moiety can significantly influence the biological activity of the parent benzofuran molecule.

Benzofuran, 3-(1-methylethenyl)-, with its isopropenyl group at the 3-position of the benzofuran ring, is a representative example of this class. While direct research on this specific molecule is not extensively documented in publicly available literature, its structural features suggest potential for interesting chemical and biological properties. The presence of the exocyclic double bond in the isopropenyl group offers a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. Natural products containing the isopropenylbenzofuran skeleton, such as 5,6-dimethoxy-2-isopropenylbenzofuran (B158338) isolated from Ligularia stenocephala, highlight the natural occurrence of this structural motif. researchgate.net

Historical Context of Benzofuran Synthesis and Functionalization

The synthesis of the benzofuran ring system dates back to the 19th century, with early methods often requiring harsh reaction conditions and offering limited control over regioselectivity. Over the decades, a plethora of synthetic strategies have been developed to construct and functionalize the benzofuran core with greater efficiency and precision.

Early methods often involved the cyclization of appropriately substituted phenols. A significant advancement came with the advent of transition metal-catalyzed reactions, particularly those employing palladium. researchgate.net These methods have enabled the construction of the benzofuran ring and the introduction of substituents at various positions with high regioselectivity under milder conditions. The functionalization of pre-formed benzofuran rings has also been extensively explored. Electrophilic substitution reactions, metal-catalyzed cross-coupling reactions, and lithiation-substitution sequences have all been employed to introduce a wide range of functional groups onto the benzofuran scaffold. The development of methods for the specific functionalization of the 3-position of the benzofuran ring is particularly relevant to the synthesis of compounds like Benzofuran, 3-(1-methylethenyl)-.

Structure

3D Structure

Properties

CAS No. |

138552-59-7 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

3-prop-1-en-2-yl-1-benzofuran |

InChI |

InChI=1S/C11H10O/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-7H,1H2,2H3 |

InChI Key |

JCZLKQALRILNJL-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=COC2=CC=CC=C21 |

Canonical SMILES |

CC(=C)C1=COC2=CC=CC=C21 |

Synonyms |

Benzofuran, 3-(1-methylethenyl)- |

Origin of Product |

United States |

Synthetic Methodologies for Benzofuran, 3 1 Methylethenyl and Analogous Derivatives

Established Synthetic Pathways for Benzofuran (B130515) Core Construction

The formation of the benzofuran ring, a key step in the synthesis of the target compound, can be achieved through various established organic reactions. These methods primarily involve the formation of the furan (B31954) ring fused to a benzene (B151609) ring.

Cyclization Strategies for Benzo[b]furan Ring Formation

Intramolecular cyclization is a common and effective strategy for constructing the benzo[b]furan skeleton. These reactions typically involve the formation of a carbon-oxygen or a carbon-carbon bond to close the furan ring.

One prominent method involves the intramolecular cyclization of o-alkynylphenols. nih.govnih.gov This approach can be facilitated by various catalysts, including those based on transition metals. nih.gov For instance, the cyclization of o-alkynylphenols can proceed via a 5-endo-dig pathway, often promoted by palladium or copper salts. nih.gov The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the desired benzofuran derivative. nih.gov

Another cyclization strategy involves the reaction of o-hydroxyaryl ketones or aldehydes with various reagents. For example, the reaction of salicylaldehydes with α-haloketones can lead to the formation of benzofurans through a process that can be catalyzed by bases like triethylamine (B128534). nih.gov Additionally, base-promoted cyclization of appropriately substituted phenols has been shown to be an effective method for synthesizing a range of benzofuran derivatives, including those with sensitive functional groups like the nitro group. nih.gov

Condensation Reactions for Benzofuran Systems

Condensation reactions provide another versatile route to benzofuran systems. The Knoevenagel condensation, for instance, has been utilized in the synthesis of benzofurans. researchgate.net This can involve the reaction of an active methylene (B1212753) compound with a carbonyl compound. A specific example is the condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds, which can be catalyzed by clays (B1170129) under microwave irradiation in solventless conditions to produce acyl-aurones. mdpi.com

The Rap–Stoermer reaction, a type of Dieckmann-like aldol (B89426) condensation, is another example of a condensation strategy used for benzofuran synthesis. This reaction can be catalyzed by a base such as triethylamine and involves the reaction of α-haloketones with substituted salicylaldehydes. nih.gov

Rearrangement-Based Syntheses of Benzofuran Derivatives

Rearrangement reactions offer unique pathways to benzofuran derivatives, sometimes leading to unexpected but valuable products. An unusual rearrangement of a benzopyran group to a benzofuran group has been observed during the synthesis of coumarins, providing a novel synthetic route to benzofuran derivatives. mdpi.comnih.gov

A strategy involving the rearrangement of 2-hydroxychalcones has been developed for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans. nih.gov This method proceeds through a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate obtained from the rearranged product. nih.gov The reaction conditions, particularly the choice of acid, can direct the reaction towards either the 3-formyl or 3-acyl product. nih.gov

Advanced Catalytic Approaches in Benzofuran, 3-(1-methylethenyl)- Synthesis

Modern synthetic chemistry heavily relies on catalysis to achieve efficient and selective transformations. The synthesis of benzofuran, 3-(1-methylethenyl)- and its analogs has benefited significantly from the development of advanced catalytic systems.

Transition Metal-Mediated Catalysis

Transition metals play a pivotal role in catalyzing a wide array of organic reactions, including those for benzofuran synthesis. nih.govacs.org Catalysts based on copper, rhodium, gold, silver, and ruthenium have all been employed in the construction of the benzofuran nucleus. nih.govacs.org

Copper-based catalysts, for example, have been used in the synthesis of benzofuran derivatives through various mechanisms, including coupling reactions followed by cyclization. nih.gov Rhodium catalysts have been utilized in multicomponent reactions to generate optically active benzofuran derivatives. acs.org

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysts are particularly prominent in the synthesis of benzofurans due to their versatility in promoting cyclization and cross-coupling reactions. nih.govscribd.com

Palladium-catalyzed oxidative annulations of phenols with alkenylcarboxylic acids have been shown to produce a variety of benzofuran compounds. nih.gov The regioselectivity of this reaction can be controlled by the substitution pattern of the phenol (B47542) precursor, leading to either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans. nih.gov

Furthermore, palladium-catalyzed oxidative cyclization of 3-phenoxyacrylates offers a direct route to substituted benzofurans from readily available phenols and propiolates. nih.govacs.org This process can be carried out in one pot and involves the formation of an (E)-type 3-phenoxyacrylate intermediate which then undergoes cyclization. nih.govacs.org

The Sonogashira coupling reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for constructing the precursors for benzofuran synthesis. rsc.org This is often followed by an intramolecular cyclization to yield the benzofuran ring. rsc.org For instance, the coupling of o-iodophenols with terminal alkynes, followed by cyclization, is a widely used strategy. rsc.org

A one-step palladium-catalyzed direct arylation and ring-closure reaction of benzofuran with hydroxy aryl iodides has been developed to synthesize 4b,9b-dihydrobenzofuro[3,2-b]benzofurans with high yields. acs.org This method is operationally simple and can be performed at room temperature for many substrates. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

| Oxidative Annulation | Phenols, Alkenylcarboxylic acids | Palladium catalyst | 2,3-Dialkylbenzofurans or 2-Alkyl-3-methylene-2,3-dihydrobenzofurans | nih.gov |

| Oxidative Cyclization | Phenols, Propiolates | Pd(OAc)₂/PPh₃, CF₃CO₂Ag | Substituted benzofurans | nih.govacs.org |

| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | 2-Substituted benzofurans | rsc.org |

| Direct Arylation/Ring Closure | Benzofuran, Hydroxy aryl iodides | Pd(OAc)₂ | 4b,9b-Dihydrobenzofuro[3,2-b]benzofurans | acs.org |

Rhodium-Catalyzed Transformations

Rhodium catalysis has been effectively utilized in the synthesis of benzofuran skeletons. In 2022, Zhu and colleagues reported a relay rhodium-mediated catalysis for the chemodivergent generation of benzofuran derivatives. acs.org This method involves the arylation and subsequent cyclization of propargyl alcohols with substituted aryl boronic acids. acs.org The reaction, which proceeds in the presence of toluene (B28343) sulfonic acid in a tetrahydrofuran/water solvent system, has been shown to provide higher yields when substrates with electron-donating substituents are used. acs.org

A proposed mechanism for the rhodium-catalyzed synthesis of certain benzofuran derivatives suggests an initial C-H activation step. nih.gov

Iron and Copper Catalysis for Intramolecular C–O Bond Formation

The use of non-precious transition metals like iron and copper offers a more sustainable and economical approach to benzofuran synthesis. One-pot processes have been developed for the synthesis of benzo[b]furans from 1-aryl- or 1-alkylketones using these catalysts. nih.govnih.govacs.org This methodology involves a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed O-arylation. nih.govnih.govacs.org

In a specific one-pot process, it is believed that while iron(III) facilitates the iodination step, trace amounts of copper are responsible for the subsequent intramolecular O-arylation. nih.govacs.org To enhance the yield of this process, the catalyst loading was optimized, with 5 mol % of FeCl₃ being identified as the optimal amount. nih.govacs.org Control experiments confirmed that the C–O bond formation is indeed catalyzed by iron(III) and not by trace copper impurities. nih.gov This approach has been successfully applied to the synthesis of various structural analogues, including some natural products. nih.govnih.govacs.org

Furthermore, copper-catalyzed intramolecular C-O bond formation has been utilized in the construction of complex heterocyclic systems, such as benzothieno[3,2-b]benzofurans. rsc.org This reaction proceeds via an intramolecular dehydrogenative C–H/O–H coupling and is believed to follow a radical pathway initiated by a single electron transfer between the hydroxyl group of the substrate and the copper catalyst. rsc.org

| Catalyst System | Starting Materials | Key Features |

| Iron(III) and Copper | 1-Aryl- or 1-alkylketones | One-pot, regioselective halogenation and O-arylation |

| Copper(I) iodide | o-Halophenols and terminal alkynes | Sonogashira coupling followed by intramolecular cyclization |

| Copper bromide | Substituted amines, salicylaldehydes, and calcium carbide | One-pot synthesis of amino-substituted benzofurans |

Gold and Indium Catalysis

Gold and indium catalysts have emerged as powerful tools for the synthesis of benzofuran derivatives through various cyclization strategies.

Gold(I) complexes, such as JohnPhosAuCl/AgNTf₂, have been employed in the synthesis of benzofurans by promoting the reaction between alkynyl esters and quinols. acs.org The use of an additive like Ph₂SiF₂ in dichloroethane has been shown to give moderate to good yields. acs.org Gold catalysis is also effective in the cycloisomerization of o-alkynylphenols to form benzofuran-3(2H)-ones. researchgate.net A novel gold(I)-catalyzed synthesis of 2-butylbenzofuran (B1266229) from 2-(1-hexyn-1-yl)phenol has been reported, highlighting the efficiency of gold catalysts in cyclization reactions. southwestern.edu

Indium(III) halides have been shown to catalyze the hydroalkoxylation of ortho-alkynylphenols, affording benzofurans in good yields. nih.gov The reaction proceeds with 5-endo-dig regioselectivity and tolerates a variety of functional groups on both the phenol and alkyne moieties, with InI₃ (5 mol %) in DCE being a particularly effective system. nih.gov

| Catalyst | Starting Materials | Reaction Type |

| Gold(I) complexes | Alkynyl esters and quinols | Cyclization |

| Gold(I) | o-Alkynylphenols | Cycloisomerization |

| Indium(III) halides | ortho-Alkynylphenols | Hydroalkoxylation |

Ruthenium-Catalyzed Cycloisomerizations

Ruthenium catalysts have proven effective in the cycloisomerization of various precursors to yield benzofuran derivatives. For instance, substituted benzofurans can be synthesized from the corresponding substituted 1-allyl-2-allyloxybenzenes through a ruthenium-catalyzed C- and O-allyl isomerization followed by a ring-closing metathesis. organic-chemistry.org

Another approach involves the ruthenium-catalyzed cycloisomerization of aromatic homo- and bis-homopropargylic alcohols, which provides a chemo- and regioselective route to benzofurans and isochromenes. organic-chemistry.orgthieme-connect.com The presence of an amine/ammonium base-acid pair is crucial for the catalytic cycle in these 5- and 6-endo cyclizations. organic-chemistry.orgthieme-connect.com Furthermore, a ruthenium hydride complex has been shown to catalyze the cycloisomerization between aryl enol ethers and silylalkynes, yielding 2,3-disubstituted benzofurans. acs.org More recently, in 2021, a ruthenium-catalyzed reaction between alkynes and m-hydroxybenzoic acids was reported for the synthesis of benzofuran derivatives. nih.gov This reaction proceeds via C–H alkenylation followed by an oxygen-induced annulation. nih.gov

Acid-Catalyzed Reactions for Benzofuran Derivative Synthesis

Acid catalysis provides a valuable alternative for the synthesis of benzofuran derivatives. For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups in the presence of a Lewis acid like AlCl₃ can produce benzofuranones. oregonstate.edu The subsequent addition of a protic acid, such as trifluoroacetic acid (TFA), can facilitate the ring closure to form the benzofuranone structure. oregonstate.edu

In a different approach, chalcones can be rearranged using p-toluene sulfonic acid in acetonitrile (B52724) to synthesize 2,3-dihydrobenzofurans in good yields. nih.gov These dihydrobenzofuran derivatives can then be converted into either 3-acylbenzofurans under slightly acidic or basic conditions or into 3-formylbenzofuran heterocycles using p-toluene sulfonic acid. nih.gov

Metal-Free Synthetic Strategies

The development of metal-free synthetic methods for benzofurans is of significant interest due to the avoidance of potentially toxic and costly metal catalysts. One such strategy involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org This can be achieved either stoichiometrically with (diacetoxyiodo)benzene (B116549) or catalytically with 10 mol% of PhI(OAc)₂ in the presence of m-chloroperbenzoic acid. organic-chemistry.org

Another metal-free approach, reported in 2021, involves reacting substituted salicylaldehydes with sulfoxonium ylide in the absence of a catalyst to produce dihydrobenzofurans in high yields. nih.gov

Stereoselective Synthesis of Chiral Benzofuran, 3-(1-methylethenyl)- Analogs

While the provided search results focus on the synthesis of the benzofuran core and its derivatives, specific information regarding the stereoselective synthesis of chiral analogs of "Benzofuran, 3-(1-methylethenyl)-" is not detailed. The development of such methods would be a valuable contribution to the field, enabling access to enantiomerically pure compounds for potential applications in medicinal chemistry and materials science.

Enantioselective Methodologies (e.g., Asymmetric Reduction, Catalysis)

The creation of specific enantiomers of chiral benzofurans, such as the derivatives of Benzofuran, 3-(1-methylethenyl)-, is a significant challenge in synthetic chemistry. Enantioselective methodologies are employed to control the stereochemistry of the product, yielding high enantiomeric excesses.

One prominent method is the asymmetric hydrogenation of substituted benzofurans using iridium catalysts. nih.gov Iridium complexes with bicyclic pyridine-phosphinite ligands have proven effective for the hydrogenation of 3-alkyl and 3-aryl substituted furans and benzofurans, achieving excellent enantioselectivities and high conversions. nih.gov For instance, the asymmetric hydrogenation of a 3-methylbenzofuran (B1293835) derivative served as a crucial step in the formal total synthesis of the natural product (-)-thespesone. nih.gov This approach could be adapted for the asymmetric reduction of the isopropenyl group in Benzofuran, 3-(1-methylethenyl)-, to yield chiral 3-isopropylbenzofuran (B8794173) derivatives.

Asymmetric catalysis offers another powerful route. N-Heterocyclic carbenes (NHCs) have been utilized as organocatalysts in reactions like the intramolecular Stetter reaction to produce chiral 2,2-disubstituted benzofuran-3(2H)-ones with excellent enantioselectivities (up to 99% ee). mdpi.com Similarly, bifunctional quinine-derived urea (B33335) catalysts have been used for highly enantioselective [3 + 2] annulation reactions to create complex spiro[benzofuran-pyrrolidine]indolinedione structures with high stereocontrol. rsc.org Chiral squaramide and phosphoric acid catalysts have also been successfully applied in the asymmetric Michael addition of benzofuran-derived azadienes, yielding products with high enantiomeric ratios. nih.govresearchgate.net These catalytic systems demonstrate the potential for constructing chiral centers within benzofuran scaffolds through various reaction types.

| Methodology | Catalyst/Reagent | Substrate Type | Key Feature | Reference(s) |

| Asymmetric Hydrogenation | Iridium-pyridine-phosphinite complexes | 3-substituted benzofurans | High conversion and enantioselectivity | nih.gov |

| Intramolecular Stetter Reaction | Terpene-derived N-Heterocyclic Carbenes (NHCs) | β,β-disubstituted Michael acceptors | Access to benzofuran-3(2H)-ones with quaternary stereocenters | mdpi.com |

| [3 + 2] Annulation | Quinine-derived urea | 3-Alkylidene benzofuranones | Construction of complex spiro-heterocycles | rsc.org |

| Asymmetric Michael Addition | Chiral squaramide or phosphoric acid | Benzofuran-derived azadienes | Synthesis of enantioenriched tri(hetero)arylmethanes | nih.govresearchgate.net |

Chiral Resolution Techniques for Benzofuran Derivatives

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is required to separate them. This is a critical process for obtaining optically active compounds. wikipedia.org

A prevalent method is crystallization of diastereomeric salts . wikipedia.orgpharmacy180.com This involves reacting the racemic benzofuran derivative, if it contains an acidic or basic functional group, with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. pharmacy180.com Common chiral resolving agents include tartaric acid, brucine, and camphorsulfonic acid. wikipedia.orgpharmacy180.com After separation, the resolving agent is removed to yield the pure enantiomers of the original benzofuran derivative. wikipedia.org

For benzofuran derivatives that are difficult to resolve via diastereomeric salt formation, other techniques can be employed:

Kinetic Resolution: This technique uses a chiral reagent or catalyst that reacts at different rates with each enantiomer of the racemate. By stopping the reaction before completion, the unreacted starting material will be enriched in the slower-reacting enantiomer. pharmacy180.com

Chiral Column Chromatography: This is a powerful separation technique that uses a chiral stationary phase (CSP) to differentiate between enantiomers, allowing for their separation. nih.gov

Spontaneous Resolution: In rare cases, enantiomers can crystallize separately from a racemic solution, a phenomenon known as spontaneous resolution. Techniques like Viedma ripening (attrition-enhanced deracemization) can be used to resolve these specific types of compounds, called conglomerates, without a chiral resolving agent. pharmtech.com

Green Chemistry Principles in Benzofuran, 3-(1-methylethenyl)- Synthesis

Applying green chemistry principles to the synthesis of benzofurans aims to create more environmentally benign and efficient processes. Key considerations include maximizing atom economy and utilizing mild reaction conditions.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Syntheses with high atom economy minimize waste by design. jocpr.com

For benzofuran synthesis, several strategies have been developed that exhibit good atom economy:

Cycloisomerization Reactions: The conversion of o-alkynylphenols into benzofurans is a highly atom-economical process as it involves the rearrangement of the existing atoms without the loss of any groups. Gold(I) catalysis can efficiently facilitate this transformation. organic-chemistry.org

Direct Carbonylation: The direct carbonylation of alkenols is another approach that can be highly atom-economic for producing benzofuranones, although it can sometimes require harsh conditions. chemistryviews.org

A Diels-Alder reaction is an example of a reaction that is inherently atom-efficient and can also be highly stereoselective.

Using mild reaction conditions (e.g., lower temperatures, pressures, and non-harsh reagents) is a core principle of green chemistry that can reduce energy consumption and improve safety. rsc.org Many modern methods for benzofuran synthesis operate under such conditions.

For example, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, prepares 2,3-disubstituted benzofurans under very mild conditions. organic-chemistry.org Similarly, palladium-catalyzed intramolecular C-H bond functionalizations and copper-catalyzed coupling/cyclization reactions have been developed to proceed under mild conditions, tolerating a wide range of functional groups. organic-chemistry.org The use of Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) allows for the cyclodehydration of α-phenoxy ketones to form benzofurans under mild conditions from readily available starting materials. researchgate.net

Functionalization and Derivatization Strategies of Benzofuran, 3-(1-methylethenyl)- Scaffold

The benzofuran scaffold is a versatile template for designing new molecules with specific properties, and various strategies exist to modify its structure. researchgate.netnih.govnih.gov The Benzofuran, 3-(1-methylethenyl)- core offers several sites for functionalization, including the isopropenyl group, the furan ring, and the benzene ring.

Modification of the 3-substituent: The isopropenyl group at the 3-position is a reactive handle for further chemistry. It can undergo reactions typical of alkenes, such as hydrogenation (as discussed in enantioselective synthesis), halogenation, or epoxidation, to introduce new functional groups and potentially new chiral centers.

Functionalization at the 2-position: The 2-position of the benzofuran ring is often targeted for derivatization. For example, 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives have been synthesized and studied for their biological activity. nih.gov The synthesis of 3-aminobenzofuran scaffolds highlights another important class of derivatives where substitution at the 2- and 3-positions enhances biological activity. mdpi.com

Substitution on the Benzene Ring: The benzene portion of the scaffold can be modified using standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), depending on the existing substituents. These modifications can significantly alter the electronic and steric properties of the molecule. For example, benzofuran derivatives containing barbitone and thiobarbitone moieties have been synthesized, where substitutions on the aryl ring influence their activity. nih.gov

Complex Scaffolds: The benzofuran nucleus can be fused with other heterocyclic rings or used as a building block in more complex structures. For instance, aminobenzofuran spiroindanone derivatives have been synthesized through cascade cyclization strategies. mdpi.com

The development of novel antitumor agents based on 3-methyl and 3-(morpholinomethyl)benzofuran structures demonstrates how derivatization at the 3-position, along with modifications on the benzene ring, can lead to potent biologically active compounds. nih.gov

Introduction of Varied Substituents on the Benzofuran Ring

The functionalization of the benzofuran ring to create analogs of molecules like Benzofuran, 3-(1-methylethenyl)- can be achieved either by building the ring from already substituted precursors or by adding substituents to a pre-formed benzofuran core. A primary strategy involves transition-metal-catalyzed reactions, which are valued for their efficiency and tolerance of various functional groups. acs.org

Palladium-catalyzed reactions are particularly prominent in this field. elsevier.es One-pot procedures starting from readily available materials like o-bromophenols and ketones can produce a diverse range of substituted benzofurans. acs.org Similarly, the coupling of 2-chlorophenols with terminal alkynes, facilitated by palladium catalysts, provides a direct route to 2-substituted benzofurans. organic-chemistry.org A powerful technique known as palladium-catalyzed oxidative annulation allows for the reaction between phenols and alkenylcarboxylic acids, yielding 2,3-disubstituted benzofurans. nih.gov The specific substituents on the phenol precursor directly influence the final structure of the benzofuran derivative. nih.gov

Another major approach is the direct C-H functionalization of the benzofuran ring. This avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of substituents. nih.gov For instance, electrophilic substitution, such as bromination using N-bromosuccinimide (NBS), can introduce halogen atoms onto the ring, which can then serve as handles for further modifications. mdpi.com

The synthesis can also proceed through intramolecular cyclization of precursors that already contain the desired substituents. Iron(III) chloride can mediate the cyclization of electron-rich aryl ketones to form the benzofuran ring. nih.gov The presence of alkoxy groups on the benzene ring of the precursor is often crucial for the success of this type of cyclization. nih.gov

Table 1: Selected Methods for Introducing Substituents to the Benzofuran Ring

| Starting Materials | Catalyst/Reagent | Method | Resulting Substitution | Source(s) |

|---|---|---|---|---|

| o-Bromophenols, Ketones | Palladium catalyst | One-pot enolate arylation | Differentially substituted benzofurans | acs.org |

| Phenols, Alkenylcarboxylic acids | Palladium catalyst, Cu(OAc)₂·H₂O | Oxidative annulation | 2,3-disubstituted benzofurans | nih.gov |

| o-Halo-Benzylketones | Copper or Palladium catalyst | Intramolecular ring closure | 2-Arylbenzofurans | nih.gov |

| 2-Hydroxystilbenes | (Diacetoxyiodo)benzene [PhI(OAc)₂] | Iodine(III)-catalyzed oxidative cyclization | 2-Arylbenzofurans | nih.gov |

| o-Hydroxyacetophenone, Chloroacetone | K₂CO₃ | Condensation and cyclization | 3-Methyl-2-acetylbenzofurans | |

| Benzofuran derivative | N-Bromosuccinimide (NBS) | Electrophilic bromination | Brominated benzofuran ring | mdpi.com |

Reaction Mechanisms and Reactivity Profiles of Benzofuran, 3 1 Methylethenyl

Mechanistic Investigations of Benzofuran (B130515) Ring-Forming Reactions

The synthesis of the benzofuran ring system can be achieved through various strategies, primarily involving intramolecular cyclization reactions. These methods focus on the formation of the key C-O and C-C bonds that constitute the heterocyclic ring.

A prevalent approach involves the cyclization of appropriately substituted phenols. For instance, the reaction of a phenol (B47542) with a suitable three-carbon unit can lead to the formation of the benzofuran structure. The specific mechanisms often depend on the nature of the starting materials and the reaction conditions employed. mdpi.com

Palladium-catalyzed tandem reactions have emerged as a powerful tool for constructing benzofuran derivatives. researchgate.net These reactions can involve a sequence of events, such as a Sonogashira coupling followed by an intramolecular cyclization, all occurring in a single pot. The choice of the palladium catalyst and ligands can significantly influence the reaction's efficiency and yield. researchgate.net For example, a study demonstrated that a palladium catalyst supported on a porous organic cage (Pd@PCC-T) exhibited superior activity in a tandem reaction compared to common palladium catalysts like PdCl2, Pd/C, and [Ph3P]2PdCl2. researchgate.net

Intramolecular Cyclization Pathways and Stereochemical Control

Intramolecular cyclization is a cornerstone in the synthesis of the benzofuran skeleton. mdpi.com These reactions typically involve the formation of a new bond between an oxygen atom and a carbon atom within the same molecule to close the furan (B31954) ring.

One common pathway is the intramolecular cyclization of ortho-substituted phenols. For example, o-allylphenols can undergo cyclization to form 2,3-dihydrobenzofurans, which can then be oxidized to the corresponding benzofuran. The stereochemical outcome of these reactions, particularly when chiral centers are present, is of significant interest. youtube.com Substrate control, where existing stereochemistry in the molecule dictates the stereochemistry of the newly formed centers, is a key strategy. youtube.com Similarly, the use of chiral auxiliaries can enforce a specific stereochemical pathway, which are later removed from the final product. youtube.com

The formation of the C3–C3a bond can be achieved through methods like intramolecular Friedel–Crafts acylation of α-aryloxyaryl ketones. mdpi.com Radical cyclization of o-iodophenyl allenyl ethers also provides a route to the benzofuran core. mdpi.com

C–O Bond Formation and Rearrangement Mechanisms

The formation of the crucial C–O bond in the benzofuran ring is a key step in many synthetic routes. This can be achieved through various intramolecular processes. mdpi.com One such method involves the cyclization of 2-hydroxychalcones, which can be transformed into 2,3-dihydrobenzofurans. nih.gov Subsequent acid-catalyzed dehydration then leads to the formation of the benzofuran ring. nih.gov

Rearrangement reactions can also play a significant role in the synthesis of substituted benzofurans. For instance, the rearrangement of chalcones can lead to the formation of 3-acylbenzofurans and 3-formylbenzofurans. nih.gov The mechanism for the formation of 3-formylbenzofuran is thought to proceed through a diprotonated intermediate, followed by THF ring opening and subsequent ring-closure at the ketone moiety. nih.gov Another example involves the rearrangement of substituted S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium (B1672626) bromides under basic conditions to yield substituted 5-(2-hydroxyphenyl)-2-imino-1,3-thiazolidine-4-ones. researchgate.net

The table below summarizes selected rearrangement reactions leading to benzofuran derivatives.

| Starting Material | Reagent/Condition | Product | Ref. |

| 2-Hydroxychalcones | Acid | 3-Acylbenzofurans / 3-Formylbenzofurans | nih.gov |

| Substituted S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium bromides | Base | 5-(2-Hydroxyphenyl)-2-imino-1,3-thiazolidine-4-ones | researchgate.net |

| Benzyl benzofuran-2-ylcarbamates | DMAP | Benzofuran-2-arylamides | nih.gov |

| o-Anisole- and o-thioanisole-substituted ynamides | I2, NBS, NCS | 3-Halogenated 2-amidobenzofurans and 2-amidobenzothiophenes | organic-chemistry.org |

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran Core

The benzofuran core is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzofuran ring can undergo typical electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comuomustansiriyah.edu.iq The presence of the furan ring influences the regioselectivity of these substitutions. The electrophile attacks the electron-rich aromatic ring, forming a cationic intermediate known as a benzenium ion or a σ-complex. libretexts.org Subsequent loss of a proton regenerates the aromatic system. libretexts.org Lewis acids are often required to accelerate the rate of these reactions. masterorganicchemistry.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the benzofuran ring are less common but can occur under specific conditions. masterorganicchemistry.comlibretexts.org These reactions involve the attack of a nucleophile on an electron-deficient carbon atom of the benzofuran core, leading to the displacement of a leaving group. masterorganicchemistry.comlibretexts.org The rate of these reactions can be influenced by the nature of the substrate, the nucleophile, and the solvent. youtube.com For instance, SN1 reactions proceed through a carbocation intermediate and are favored by polar protic solvents, while SN2 reactions are concerted, single-step processes favored by polar aprotic solvents. youtube.com

The table below provides examples of electrophilic substitution reactions on aromatic compounds.

| Reaction Type | Reagent | Electrophile | Product | Ref. |

| Bromination | Br2/FeBr3 | Br+ | Bromobenzene | uomustansiriyah.edu.iq |

| Nitration | HNO3/H2SO4 | NO2+ | Nitrobenzene | uomustansiriyah.edu.iq |

| Sulfonation | H2SO4/SO3 | SO3 or HSO3+ | Benzenesulfonic acid | uomustansiriyah.edu.iq |

| Friedel-Crafts Alkylation | RCl/AlCl3 | R+ | Alkylbenzene | uomustansiriyah.edu.iq |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | RCO+ | Acylbenzene | youtube.com |

Radical Reactions and Their Role in Benzofuran Synthesis

Radical reactions offer alternative pathways for the synthesis and functionalization of benzofurans. mdpi.com These reactions involve intermediates with unpaired electrons, known as radicals. youtube.comyoutube.com Radical reactions typically proceed through three main steps: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: This step involves the formation of radicals, often through homolytic cleavage of a weak bond by heat or light. youtube.comPropagation: In this step, a radical reacts with a stable molecule to form a new radical and a new molecule. youtube.com This creates a chain reaction. Termination: This step involves the combination of two radicals to form a stable, non-radical product, thus ending the chain reaction. youtube.com

Radical cyclization is a key strategy for constructing the benzofuran ring. nih.govresearchgate.net For example, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization cascade, leading to the formation of complex benzofuran derivatives. nih.govresearchgate.net Radical reactions are generally not stereoselective, which can be a drawback when specific stereoisomers are desired. youtube.com

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions provide an efficient and atom-economical approach to synthesize complex molecules like substituted benzofurans from simple starting materials in a single operation. researchgate.netmdpi.comnih.govsemanticscholar.org These sequences involve multiple bond-forming events occurring consecutively without the isolation of intermediates.

A palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids has been developed for the synthesis of 2-aroyl benzofurans. rsc.org This process involves a sequential nucleophilic addition followed by an intramolecular cyclization. rsc.org Another example is a DMAP-mediated tandem cyclization reaction involving ortho-hydroxy α-aminosulfones to produce aminobenzofuran derivatives. mdpi.comnih.govsemanticscholar.org

Acid-promoted cascade reactions have also been utilized. For instance, a p-TSA·H2O-catalyzed one-pot cascade reaction involving Knoevenagel condensation of 2-hydroxybenzaldehydes with aroylacetonitrile, followed by nucleophilic addition and trapping of a nitrilium intermediate, leads to the formation of benzofuro[2,3-b]pyrroles. rsc.org

Diels-Alder and Cycloaddition Reactions Involving Benzofuran Systems

The furan ring of the benzofuran system can participate as a diene in Diels-Alder reactions, a powerful [4+2] cycloaddition reaction for the formation of six-membered rings. nih.govrsc.org Isobenzofurans, in particular, are highly reactive dienes in these reactions due to the gain in resonance energy from the formation of a benzene ring in the product. nih.gov

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org The reaction also typically favors the formation of the endo product due to favorable secondary orbital interactions between the diene and the dienophile in the transition state. libretexts.orgyoutube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org While less common, intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, have also been reported. libretexts.org

Spectroscopic and Advanced Analytical Characterization of Benzofuran, 3 1 Methylethenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the chemical shifts (δ), coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established.

For Benzofuran (B130515), 3-(1-methylethenyl)-, while specific experimental data is not widely published, the expected chemical shifts can be predicted based on the known values for similar structures and the electronic environment of the nuclei. organicchemistrydata.orgucl.ac.ukopenstax.org The protons on the benzofuran core, the vinylic protons of the isopropenyl group, and the methyl protons each resonate at characteristic frequencies.

Expected ¹H NMR Chemical Shifts:

The aromatic protons on the benzene (B151609) ring are typically found in the downfield region of the spectrum, influenced by the ring current effect. Protons on the furan (B31954) ring and the vinyl group of the isopropenyl substituent also appear in specific regions, while the methyl group protons are expected at a higher field. libretexts.orgyoutube.com

Expected ¹³C NMR Chemical Shifts:

The carbon spectrum provides complementary information. Carbons in the aromatic benzene ring and the furan ring appear at lower fields (higher ppm values) due to their sp² hybridization. scribd.comwisc.edulibretexts.org The quaternary carbon of the isopropenyl group and the carbon of the methyl group have distinct shifts that aid in the complete structural assignment. researchgate.netyoutube.com

| Predicted NMR Data for Benzofuran, 3-(1-methylethenyl)- | |

|---|---|

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H (Benzene ring) | ~ 7.2 - 7.8 |

| Furan-H (at C2) | ~ 7.5 - 7.7 |

| Vinylic-H (=CH₂) | ~ 5.0 - 5.5 |

| Methyl-H (-CH₃) | ~ 2.1 - 2.3 |

| Aromatic-C (Benzene & Furan rings) | ~ 110 - 155 |

| Vinylic-C (=C<) | ~ 140 - 145 |

| Vinylic-C (=CH₂) | ~ 115 - 120 |

| Methyl-C (-CH₃) | ~ 20 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRESIMS, GC-MS, Py-GC-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. nih.gov

Molecular Weight and Fragmentation:

In a typical Electron Ionization (EI) mass spectrum, Benzofuran, 3-(1-methylethenyl)- (C₁₁H₁₀O) would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~158.07 g/mol). High-Resolution Mass Spectrometry (HRESIMS) would provide a highly accurate mass measurement, confirming the elemental formula. The fragmentation pattern is key to identifying the structure. Common fragmentations include the loss of a methyl radical (-CH₃), resulting in a prominent peak at m/z [M-15]⁺. chemguide.co.uklibretexts.orgyoutube.com Other fragments may arise from the cleavage of the benzofuran ring system. researchgate.netyoutube.com

| Predicted Mass Spectrometry Data for Benzofuran, 3-(1-methylethenyl)- | |

|---|---|

| Ion | Predicted m/z |

| [M]⁺ | 158 |

| [M-CH₃]⁺ | 143 |

| [M-CO]⁺ | 130 |

| [C₇H₇]⁺ (Tropylium ion) | 91 |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

Py-GC-MS is a powerful technique for analyzing complex, non-volatile materials by thermally decomposing them into smaller, volatile fragments that can be separated and identified. ndsu.eduyoutube.comyoutube.com When a sample containing the benzofuran moiety is pyrolyzed, a characteristic profile of pyrolyzates is generated. ndsu.edu Studies on the pyrolysis of complex materials like wood or carbofuran (B1668357) pesticides show the formation of benzofuran and its derivatives. rsc.org For Benzofuran, 3-(1-methylethenyl)-, pyrolysis would likely lead to the cleavage of the isopropenyl group and fragmentation of the heterocyclic ring, yielding simpler aromatic compounds like benzene, phenol (B47542), and benzofuran itself. paint.org

Chromatographic Techniques for Separation and Identification (e.g., Gas Chromatography, Pyrolysis-Gas Chromatography)

Chromatographic techniques are essential for separating components from a mixture and for their identification.

Gas Chromatography (GC):

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is the method of choice for analyzing volatile compounds like Benzofuran, 3-(1-methylethenyl)-. youtube.com In GC, the compound is vaporized and travels through a column, separating from other substances based on its boiling point and interaction with the column's stationary phase. paint.org The time it takes for the compound to exit the column, known as the retention time, is a characteristic identifier. researchgate.net For benzofuran derivatives, GC-MS allows for the separation of isomers and provides a mass spectrum for each, enabling unambiguous identification. researchgate.netnih.gov

Pyrolysis-Gas Chromatography (Py-GC):

As mentioned previously, Py-GC involves the thermal decomposition of a sample prior to GC analysis. ndsu.eduyoutube.com This technique is particularly useful for characterizing the polymeric or complex matrix in which a compound like Benzofuran, 3-(1-methylethenyl)- might be found. The resulting chromatogram, or pyrogram, provides a "fingerprint" of the original material, showing a profile of smaller, stable molecules that were formed during pyrolysis. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions and bond lengths with high precision. nih.gov

Benzofuran, 3-(1-methylethenyl)- is expected to be a liquid or oil at room temperature and therefore cannot be analyzed by single-crystal X-ray diffraction. However, the technique has been successfully applied to numerous crystalline benzofuran derivatives. For example, the crystal structure of a related compound, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, has been determined. researchgate.net The analysis revealed that it crystallizes in the monoclinic space group P21/c, with two independent molecules in the asymmetric unit. researchgate.netresearchgate.net Such studies confirm the planarity of the benzofuran ring system and provide detailed information on bond angles and intermolecular interactions in the solid state. researchgate.net

Computational and Theoretical Chemistry Studies on Benzofuran, 3 1 Methylethenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like Benzofuran (B130515), 3-(1-methylethenyl)-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized geometry and electronic properties. rsc.org

These calculations can elucidate the distribution of electron density, which is crucial for predicting sites of electrophilic and nucleophilic attack. For substituted benzofurans, the reactivity is often influenced by the nature and position of the substituents. mdpi.com The isopropenyl group at the 3-position is expected to influence the electronic properties of the benzofuran ring system. DFT studies on related benzofuran derivatives have been used to understand their antioxidant properties by calculating parameters like proton affinity (PA) and bond dissociation enthalpy (BDE). rsc.org Such calculations for Benzofuran, 3-(1-methylethenyl)- would provide insight into its potential reactivity and stability.

Quantum Chemical Descriptors and Molecular Orbital Analysis

Quantum chemical descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. acs.org

For substituted benzofurans, the HOMO and LUMO distributions are critical. In many benzofuran derivatives, these frontier orbitals are localized on specific parts of the molecule, which dictates their role in chemical reactions. acs.org For Benzofuran, 3-(1-methylethenyl)-, the isopropenyl group would likely play a significant role in the character of the HOMO and LUMO. The HOMO is often associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. Analysis of these orbitals would be essential in predicting its behavior in pericyclic reactions, such as the Diels-Alder reaction, where 3-vinylbenzofurans are known to participate. researchgate.netresearchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Relates to the ability to donate electrons; higher energy often indicates greater reactivity towards electrophiles. |

| LUMO Energy | Relates to the ability to accept electrons; lower energy often indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher polarizability and reactivity. |

| Ionization Potential | The energy required to remove an electron from a molecule. |

| Electron Affinity | The energy released when an electron is added to a molecule. |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. For reactions involving Benzofuran, 3-(1-methylethenyl)-, such as electrophilic additions to the isopropenyl group or Diels-Alder reactions where it acts as a diene, computational studies can provide a detailed picture of the reaction pathway. researchgate.netresearchgate.net

For instance, in a Diels-Alder reaction, DFT calculations can be used to model the approach of the dienophile to the diene (the isopropenylbenzofuran system) and locate the transition state structure. The energy barrier calculated for this transition state would determine the feasibility and rate of the reaction. Recent studies on iron-catalyzed reactions of 2-vinylbenzofurans have utilized DFT to understand the complex mechanistic steps, including C-H activation and ring-opening. nih.govbohrium.com A similar approach could be applied to understand the reactivity of the 3-isopropenyl isomer.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and conformational preferences of a molecule are critical to its properties and reactivity. For Benzofuran, 3-(1-methylethenyl)-, conformational analysis would focus on the rotation around the single bond connecting the isopropenyl group to the benzofuran ring. This rotation would lead to different spatial arrangements of the vinyl group relative to the planar benzofuran core.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformers (energy minima) and the rotational barriers (energy maxima). Studies on other substituted benzofurans, such as calix worktribe.combenzofurans, have shown that these molecules can exist as a mixture of different conformers in solution. worktribe.comrsc.org Understanding the preferred conformation of Benzofuran, 3-(1-methylethenyl)- is also crucial for predicting the stereochemical outcome of reactions. For example, in a Diels-Alder reaction, the facial selectivity of the dienophile's approach would be influenced by the steric hindrance presented by the different conformers. rsc.org

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structures and electronic properties. For Benzofuran, 3-(1-methylethenyl)-, DFT and time-dependent DFT (TD-DFT) calculations can predict its vibrational (IR and Raman) and electronic (UV-Vis) spectra.

Studies on benzofuran and its derivatives have shown a good correlation between DFT-calculated vibrational frequencies and experimental IR spectra. nih.gov Similarly, TD-DFT calculations have been successfully used to predict the maximum absorption wavelengths (λmax) and oscillator strengths for the electronic transitions in benzofuran-based systems, which is important for understanding their photophysical properties. rsc.orgacs.org Furthermore, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure and assign signals.

Table 2: Predicted Spectroscopic Data and Their Significance

| Spectroscopic Technique | Predicted Data | Significance |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Helps in identifying functional groups and confirming the molecular structure. |

| UV-Vis Spectroscopy | Maximum absorption wavelengths (λmax) and oscillator strengths. | Provides information about electronic transitions and the conjugated system. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H and ¹³C) and coupling constants. | Crucial for detailed structural elucidation and conformational analysis. |

Occurrence and Isolation of Benzofuran, 3 1 Methylethenyl in Natural Sources

Identification of Benzofuran (B130515), 3-(1-methylethenyl)- and Related Structures in Plant Extracts

The identification of benzofuran derivatives in plant extracts relies on a combination of chromatographic separation and spectroscopic analysis. While Benzofuran, 3-(1-methylethenyl)- itself is not commonly reported, numerous structurally related isoprenylated benzofurans have been identified, primarily from the Asteraceae family.

A prominent example is the genus Ligularia, from which several 2-isopropenylbenzofuran (B8738973) derivatives have been isolated. ingentaconnect.comresearchgate.net For instance, the roots of Ligularia stenocephala were found to contain 5,6-dimethoxy-2-isopropenylbenzofuran (B158338), as well as polymeric structures derived from this monomeric unit. ingentaconnect.com Another important group of related natural products are the eupomatenoids, which are neolignans characterized by a 2-aryl-3-methyl-5-propenylbenzofuran skeleton, isolated from plants of the Eupomatiaceae family. google.comnih.gov The presence of a 3-methyl group in eupomatenoids suggests that substitution at the C3 position of the benzofuran ring is a naturally occurring structural motif. google.com

The identification of these compounds involves meticulous analysis of spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT) and Mass Spectrometry (MS). ingentaconnect.com These techniques allow for the precise determination of the molecular structure, including the substitution pattern on both the benzene (B151609) and furan (B31954) rings.

Table 1: Examples of Isoprenylated Benzofuran Derivatives Identified in Plant Extracts

| Compound Name | Structural Class | Plant Source (Part) | Family |

| 5,6-dimethoxy-2-isopropenylbenzofuran | 2-Isopropenylbenzofuran | Ligularia stenocephala (Roots) | Asteraceae |

| Euparin | 2-Substituted Benzofuran | Ligularia stenocephala (Roots) | Asteraceae |

| Eupomatenoid-5 | 2-Aryl-3-methylbenzofuran | Eupomatia species | Eupomatiaceae |

| Eupomatenoid-6 | 2-Aryl-3-methylbenzofuran | Eupomatia species | Eupomatiaceae |

| Isoeuparin | 2-Isopropenylbenzofuran | Tagetes patula (Root cultures) | Asteraceae |

This table presents examples of related structures to illustrate the natural occurrence of the isoprenylated benzofuran scaffold. The specific compound Benzofuran, 3-(1-methylethenyl)- is not widely reported as a natural product in the reviewed literature.

Methodologies for Extraction and Purification from Natural Matrices

The isolation of benzofuran derivatives from plant material involves a multi-step process that begins with extraction, followed by fractionation and purification to yield the pure compounds. The choice of methods is dictated by the chemical properties of the target molecules, such as their polarity and stability.

The initial step is typically a solid-liquid extraction from dried and powdered plant material (e.g., roots, leaves). researchgate.net This is often performed using a Soxhlet apparatus or through maceration with organic solvents of varying polarity, such as ethanol, methanol, ethyl acetate (B1210297), or chloroform, to create a crude extract.

This crude extract is a complex mixture and requires further separation. A common strategy is to perform liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. The resulting fractions are then subjected to various chromatographic techniques. Column chromatography using silica (B1680970) gel as the stationary phase is a fundamental and widely used method for the separation of benzofuran derivatives. ingentaconnect.commdpi.com Elution with a gradient of solvents, typically starting with non-polar solvents like hexane (B92381) and gradually increasing polarity with ethyl acetate or methanol, allows for the separation of compounds based on their polarity.

For more challenging separations or for obtaining highly pure compounds, advanced chromatographic methods are employed. High-performance liquid chromatography (HPLC), often in a preparative format, provides higher resolution and efficiency. Furthermore, techniques like high-speed counter-current chromatography (HSCCC) have been successfully applied for the preparative isolation and purification of other benzofuran-type compounds, such as isobenzofuranones.

Table 2: General Methodologies for Extraction and Purification of Benzofuran Derivatives

| Step | Technique | Description | Common Solvents/Materials |

| Extraction | Soxhlet Extraction or Maceration | Continuous or static extraction of dried, ground plant material to produce a crude extract. | Ethanol, Methanol, Ethyl Acetate, Chloroform, Hexane |

| Fractionation | Liquid-Liquid Partitioning | Separation of the crude extract into fractions of differing polarity. | Hexane, Ethyl Acetate, Water, Methanol |

| Purification | Column Chromatography | Separation of compounds based on polarity using a solid stationary phase and liquid mobile phase. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradients |

| Final Purification | Preparative HPLC | High-resolution separation to obtain compounds of high purity. | Varies based on compound polarity (e.g., Acetonitrile (B52724)/Water) |

Biosynthetic Considerations for Isoprenylated Benzofuran Derivatives

The biosynthesis of isoprenylated benzofurans in plants is a fascinating example of the intersection between major metabolic pathways. The carbon skeleton of these molecules is assembled from precursors originating from two distinct routes: the shikimate pathway and the isoprenoid pathway. frontiersin.orgnih.govnih.gov

The shikimate pathway is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan from the central metabolism intermediates phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.govnih.gov In the context of benzofurans, this pathway provides the aromatic benzene ring portion of the molecule. Phenylalanine is often a key precursor, which undergoes further enzymatic modifications to produce a phenolic intermediate, such as a hydroxyacetophenone. nih.gov

The isoprenoid side chain (the "isoprenyl" part, such as the 1-methylethenyl group) is synthesized via the isoprenoid biosynthesis pathway. nih.gov In plants, this occurs through two independent routes: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DXP) pathway in the plastids. Isotopic labeling studies on related compounds in Tagetes patula have shown that the isopropylidene side chain of benzofuran derivatives originates predominantly from the DXP pathway. frontiersin.org This pathway produces the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

The key step in forming an isoprenylated benzofuran is the prenylation reaction . In this step, a prenyltransferase enzyme catalyzes the attachment of the electrophilic DMAPP to the electron-rich aromatic ring of the phenolic precursor derived from the shikimate pathway. This results in a prenylated phenolic intermediate. Subsequent intramolecular cyclization, likely involving the phenolic hydroxyl group attacking the double bond of the prenyl side chain, followed by dehydration, leads to the formation of the furan ring, thus completing the isoprenylated benzofuran scaffold.

Advanced Applications of Benzofuran, 3 1 Methylethenyl in Chemical Sciences

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Benzofuran (B130515) and its derivatives are fundamental building blocks in organic synthesis, prized for their presence in a wide array of biologically active compounds and natural products. nih.gov The synthesis of the benzofuran core itself has been the subject of extensive research, with numerous methods developed utilizing catalysts such as palladium, copper, and ruthenium. nih.govorganic-chemistry.org These methods often involve the cyclization of precursors like o-hydroxyphenones or the coupling of o-halophenols with alkynes. organic-chemistry.orgjocpr.com

The 3-isopropenyl group in Benzofuran, 3-(1-methylethenyl)- offers a reactive handle for further chemical transformations, making it a versatile intermediate. The double bond of the isopropenyl group can participate in a variety of addition, oxidation, and polymerization reactions, allowing chemists to introduce new functional groups and build more complex molecular architectures. For instance, the synthesis of various substituted benzofurans is often a key step in creating compounds with potential pharmaceutical applications, including anticancer and antimicrobial agents. nih.govmdpi.com

Research has focused on developing selective methods to produce specific benzofuran isomers. For example, a strategy involving the rearrangement of 2-hydroxychalcones can selectively yield 3-acylbenzofurans, which are structurally related to 3-isopropenylbenzofuran. nih.gov Such synthetic control is crucial for constructing complex target molecules, including natural products like puerariafuran. nih.gov The ability to functionalize the 3-position of the benzofuran ring is a recurring theme in the synthesis of complex molecules, highlighting the importance of intermediates like Benzofuran, 3-(1-methylethenyl)-.

Table 1: Selected Synthetic Methodologies for Benzofuran Derivatives

| Catalyst/Reagent System | Precursors | Type of Reaction | Reference |

|---|---|---|---|

| Palladium-Copper | Terminal alkynes and iodophenols | Sonogashira coupling and intramolecular cyclization | nih.gov |

| Palladium Acetate (B1210297) | Aryl boronic acid and 2-(2-formylphenoxy) acetonitriles | Catalyzed reaction | nih.gov |

| Ruthenium catalyst | 1-allyl-2-allyloxybenzenes | C- and O-allyl isomerization followed by ring-closing metathesis | organic-chemistry.org |

| Hypervalent Iodine Reagents | ortho-hydroxystilbenes | Metal-free oxidative cyclization | organic-chemistry.org |

| Low-valent Titanium | Ketoesters from o-hydroxyacetophenone | Intramolecular cyclization | jocpr.com |

Utilization in Materials Science Applications

The rigid, aromatic structure of the benzofuran core imparts favorable electronic and photophysical properties, making its derivatives attractive candidates for materials science applications. nih.gov

Benzofuran derivatives are increasingly recognized for their role in the development of high-performance organic electronic materials. Thiophene-substituted benzofurans, for example, are crucial in constructing highly efficient organic photovoltaics and organic field-effect transistors (OFETs). nih.gov Furthermore, specific derivatives like fluorobenzofuran have been successfully employed as high triplet energy host materials in the design of green phosphorescent organic light-emitting diodes (OLEDs). nih.gov The electronic properties of the benzofuran ring system, which can be tuned by substitution, are key to these applications.

The chromophoric nature of the benzofuran system lends itself to the development of novel dyes and pigments. The electronic structure of benzofuran derivatives can be modulated to absorb and emit light at specific wavelengths. Studies on the solvatochromic behavior of benzofuran-based fluorescent probes have provided insights into how changes in solvent polarity affect their electronic distribution, a critical factor for the design of environment-sensitive dyes. nih.gov

Benzofuran derivatives have been a focus of research for creating advanced fluorescent materials. nih.gov The inherent fluorescence of the benzofuran scaffold can be optimized by strategic structural modifications. These materials are of great interest for their potential use as fluorescent probes, where changes in their fluorescence properties can signal specific biological events or changes in the local chemical environment. The study of solvatochromic behavior is particularly important, as it provides information on the changes in the molecule's electronic distribution and symmetry in the excited state, which is fundamental to designing effective fluorescent materials. nih.gov

Table 2: Research Findings on Benzofuran Derivatives in Materials Science

| Application Area | Specific Derivative Class/Example | Key Finding | Reference |

|---|---|---|---|

| Organic Electronics | Thiophene-substituted benzofurans | Play a crucial role in building efficient organic photovoltaics and field-effect transistors. | nih.gov |

| Organic Electronics | Fluorobenzofuran | Used as a high triplet energy host material for green phosphorescent OLEDs. | nih.gov |

| Fluorescent Probes | General Benzofuran Derivatives | Exhibit solvatochromic behavior, allowing for the study of excited state polarity and the design of environment-sensitive probes. | nih.gov |

Application in Chemical Probe Development and Research Tools

The unique properties of benzofuran derivatives make them excellent candidates for the development of chemical probes and research tools to investigate complex biological systems. nih.gov A chemical probe is a small molecule used to study and manipulate a biological system, and benzofurans have emerged as a valuable scaffold for this purpose.

For example, benzofuran structures have been modulated to create fluorescent probes to optimize both linear and nonlinear optical properties for biological imaging and sensing. nih.gov These probes can furnish information about changes in the electronic distribution of a molecule in its excited state, making them useful for studying molecular interactions and local environments. nih.gov

Beyond fluorescence, benzofuran derivatives have been developed as potent and selective inhibitors of specific enzymes, serving as powerful research tools. In one notable example, a high-throughput screen identified a series of benzofuran compounds as inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), an enzyme crucial for immune system function. nih.gov Subsequent chemical optimization led to the development of nanomolar-range inhibitors with high selectivity over related enzymes. nih.gov These inhibitors are valuable tools for studying the role of ERAP1 in both normal physiology and disease, such as in cancer and autoimmune disorders. nih.gov

Table 3: Benzofuran Derivatives as Chemical Probes

| Probe Type | Target/Application | Mechanism/Key Feature | Reference |

|---|---|---|---|

| Fluorescent Probe | Biological Imaging/Sensing | Modulation of benzofuran structure to optimize optical properties and study solvatochromic behavior. | nih.gov |

| Enzyme Inhibitor | ERAP1 (Endoplasmic Reticulum Aminopeptidase 1) | Identified through high-throughput screening; optimized to achieve nanomolar potency and high selectivity. | nih.gov |

Q & A

Q. What are the established synthetic routes for preparing 3-(1-methylethenyl)benzofuran derivatives?

The synthesis typically involves condensation reactions using precursors like salicylaldehyde and chloroacetone under reflux with anhydrous potassium carbonate in acetone, followed by bromination or functionalization steps. For example, salicylaldehyde reacts with chloroacetone in dry acetone to yield 1-(benzofuran-2-yl)ethanone, which can be further modified with N-bromosuccinimide (NBS) for brominated derivatives . Alternative routes involve coupling reactions with substituted phenols (e.g., 3-methoxyphenol) under palladium catalysis to introduce methylethenyl groups .

Q. How can researchers validate the purity and structural identity of synthesized 3-(1-methylethenyl)benzofuran compounds?

Methodologies include:

- Thin-Layer Chromatography (TLC) with silica gel and solvent systems like acetone:benzene (1:1) to monitor reaction progress .

- Recrystallization from solvents such as ethanol or petroleum ether to isolate pure products.

- Spectroscopic Techniques : NMR (¹H/¹³C) to confirm substituent positions, FT-IR for functional group analysis, and mass spectrometry for molecular weight validation .

Q. What are the common structural motifs of benzofuran derivatives in bioactive compounds?

Benzofuran cores often feature electron-rich aromatic systems with substituents like methoxy, halogen, or vinyl groups at positions 2, 3, or 4. These modifications enhance π-π stacking interactions and binding affinity in pharmacological targets. For instance, 3-(1-methylethenyl) groups improve lipophilicity and metabolic stability, making them prevalent in antimicrobial and anti-inflammatory agents .

Advanced Research Questions

Q. How can computational modeling optimize the design of 3-(1-methylethenyl)benzofuran derivatives for specific biological targets?

- Docking Studies : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., COX-2 or bacterial FabH).

- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to guide synthetic prioritization.

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify high-affinity candidates .

Q. What strategies resolve contradictions in spectral data for benzofuran derivatives?

Discrepancies in NMR or XRD results often arise from conformational flexibility or crystallographic packing effects. Solutions include:

- Variable-Temperature NMR to detect dynamic processes (e.g., ring puckering).

- High-Resolution XRD with low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts.

- DFT Calculations to compare experimental and theoretical spectra, as done for triclinic P2₁/c crystals of benzofuran derivatives .

Q. How can researchers develop structure-activity relationships (SARs) for 3-(1-methylethenyl)benzofuran-based anti-inflammatory agents?

- Functional Group Scanning : Synthesize analogs with varying substituents (e.g., replacing methylethenyl with cyano or nitro groups) and test inhibition of pro-inflammatory cytokines (IL-6, TNF-α).

- Metabolic Profiling : Use hepatic microsome assays to identify metabolic hotspots (e.g., oxidation of the vinyl group) and stabilize vulnerable positions .

Q. What are the challenges in compositing 3-(1-methylethenyl)benzofuran with carbon nanotubes for optoelectronic applications?

Key issues include dispersion homogeneity and π-orbital alignment. Methods to address these:

- Sonication-Assisted Mixing : Enhance interfacial interactions in solvents like DMF.

- Cyclic Voltammetry : Measure HOMO-LUMO gaps to assess charge-transfer efficiency.

- TEM/EDS Mapping : Verify uniform distribution of benzofuran moieties on nanotube surfaces .

Methodological Tables

Q. Table 1. Optimization of Reaction Conditions for Bromination

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | Petroleum ether | 60 | 68 | |

| Br₂/FeCl₃ | DCM | 25 | 45 |

Q. Table 2. Crystallographic Data for 3-(1-Methylethenyl)benzofuran Derivatives

| Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|

| P2₁/c | 15.9034 | 14.1393 | 5.9572 | 93.039 |

Key Notes

- For advanced queries, integrate experimental data with computational tools (e.g., Gaussian for DFT).

- Always cross-validate synthetic routes with spectroscopic and crystallographic evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.